molecular formula C7H9Cl2N3 B8803366 2-(Azetidin-3-YL)-3-chloropyrazine hydrochloride

2-(Azetidin-3-YL)-3-chloropyrazine hydrochloride

Cat. No. B8803366
M. Wt: 206.07 g/mol
InChI Key: KKLCKUCFTFMBKX-UHFFFAOYSA-N
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Patent
US08957073B2

Procedure details

To a solution of tert-butyl 3-(3-chloropyrazin-2-yl)azetidine-1-carboxylate (7) (300 g, 1.112 mol, 1 eq.) in methanol (6 L) was added concentrated HCl (400 mL, 4.8 mol, 4.3 eq.) and the resulting mixture was stirred at RT for 112 h. The mixture was concentrated and dried on rotavapor to obtain 230 g of 2-(azetidin-3-yl)-3-chloropyrazine hydrochloride (8).
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH:8]2[CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9]2)=[N:4][CH:5]=[CH:6][N:7]=1.Cl>CO>[ClH:1].[NH:10]1[CH2:11][CH:8]([C:3]2[C:2]([Cl:1])=[N:7][CH:6]=[CH:5][N:4]=2)[CH2:9]1 |f:3.4|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
ClC=1C(=NC=CN1)C1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
400 mL
Type
reactant
Smiles
Cl
Name
Quantity
6 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at RT for 112 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
dried on rotavapor

Outcomes

Product
Details
Reaction Time
112 h
Name
Type
product
Smiles
Cl.N1CC(C1)C1=NC=CN=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 230 g
YIELD: CALCULATEDPERCENTYIELD 200.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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